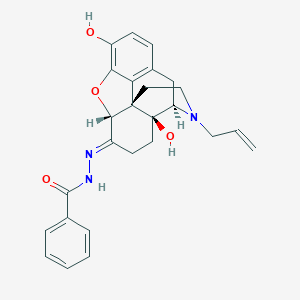
纳洛酮苯甲酰腙
描述
纳洛酮苯甲酰腙是纳洛酮的衍生物,纳洛酮是一种众所周知的阿片类拮抗剂。该化合物表现出复杂的药理学特征,在各种阿片类受体上充当混合激动剂/拮抗剂。 它在 κ3-阿片类受体上特别有名,在那里它充当激动剂,而在诺西肽阿片类肽受体上,它充当拮抗剂 .
科学研究应用
纳洛酮苯甲酰腙具有广泛的科学研究应用:
化学: 它被用作研究阿片类受体及其配体结构-活性关系的工具。
生物学: 该化合物用于研究阿片类受体信号通路及其生理作用。
医学: 纳洛酮苯甲酰腙因其在疼痛管理和阿片类药物成瘾治疗中的潜在治疗应用而被研究。
工业: 它被用于开发新的镇痛药物和阿片类受体调节剂 .
作用机制
纳洛酮苯甲酰腙通过与各种阿片类受体相互作用发挥作用。它在 κ3-阿片类受体上充当激动剂,刺激受体并产生镇痛作用。在诺西肽阿片类肽受体上,它充当拮抗剂,阻断受体的活性。 该化合物还在 μ 和 δ 阿片类受体上表现出部分激动剂活性 .
类似化合物:
纳洛酮: 具有高亲和力的 μ-阿片类受体纯阿片类拮抗剂。
纳曲酮: 另一种用于治疗阿片类药物和酒精依赖的阿片类拮抗剂。
丁丙诺啡: μ-阿片类受体部分激动剂和 κ-阿片类受体拮抗剂。
独特性: 纳洛酮苯甲酰腙因其混合激动剂/拮抗剂特征及其在 κ3-阿片类受体上的特定活性而独一无二。 这将其与其他阿片类受体配体区分开来,后者通常表现出更具选择性的活性 .
生化分析
Biochemical Properties
Naloxone Benzoylhydrazone interacts with various enzymes and proteins, primarily opioid receptors. It acts as a mixed agonist/antagonist, stimulating guanosine-5’-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding and inhibiting cyclic AMP accumulation . The nature of these interactions is competitive, with Naloxone Benzoylhydrazone displacing opioid agonists at the μ-opioid receptor .
Cellular Effects
Naloxone Benzoylhydrazone influences cell function by interacting with opioid receptors. It can stimulate or inhibit various cellular processes, including signal transduction pathways and gene expression . For instance, it can stimulate [35S]GTPγS binding and inhibit cyclic AMP formation .
Molecular Mechanism
The mechanism of action of Naloxone Benzoylhydrazone involves competitive displacement of opioid agonists at the μ-opioid receptor . It can bind to these receptors, inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Naloxone Benzoylhydrazone can vary with different dosages
准备方法
合成路线和反应条件: 纳洛酮苯甲酰腙的合成通常涉及纳洛酮与苯甲酰肼的反应。 该过程可以在各种条件下进行,包括溶液合成、机械合成和固态熔融反应 。方法的选择取决于最终产品的所需产率和纯度。
工业生产方法: 在工业环境中,纳洛酮苯甲酰腙的生产可能涉及使用优化条件进行大规模反应,以确保高产率和纯度。 该过程通常包括使用色谱技术进行重结晶和纯化的步骤,以获得最终产品,以纯形式 .
化学反应分析
反应类型: 纳洛酮苯甲酰腙会发生各种化学反应,包括:
氧化: 这种反应会导致氧化衍生物的形成,这些衍生物可能表现出不同的药理学特性。
还原: 还原反应可以改变苯甲酰腙部分上的官能团,可能改变其在阿片类受体上的活性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化的纳洛酮苯甲酰腙衍生物,而还原可以产生具有不同药理学特征的还原形式 .
相似化合物的比较
Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.
Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .
属性
CAS 编号 |
119630-94-3 |
|---|---|
分子式 |
C26H27N3O4 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |
InChI 键 |
AKXCFAYOTIEFOH-RTOPKKFASA-N |
SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
规范 SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同义词 |
6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes NalBzoH's interaction with opioid receptors unique?
A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]
Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?
A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []
Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?
A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]
Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?
A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]
Q5: What is the molecular formula and weight of NalBzoH?
A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.
Q6: Is there spectroscopic data available for NalBzoH?
A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.
Q7: How do structural modifications of NalBzoH affect its activity and selectivity?
A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []
Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?
A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]
Q9: What is known about the stability of NalBzoH under various conditions?
A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.
Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?
A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.
Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?
A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []
Q12: Does NalBzoH cross the blood-brain barrier?
A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]
Q13: What in vitro models have been used to study NalBzoH's activity?
A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]
Q14: What animal models have been employed to assess NalBzoH's analgesic effects?
A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]
Q15: What is known about the toxicological profile of NalBzoH?
A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.
Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?
A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.
Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?
A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


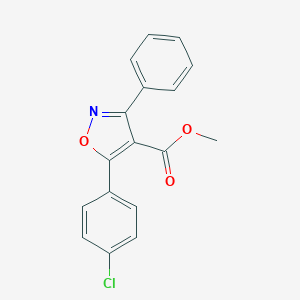

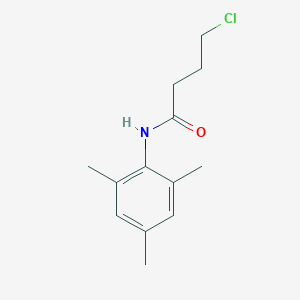
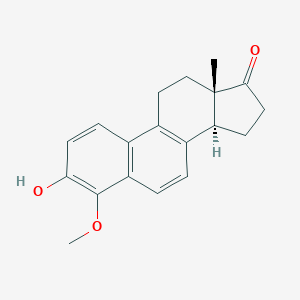
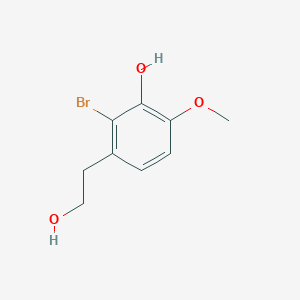
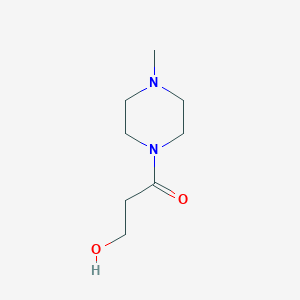
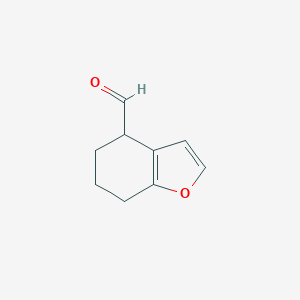
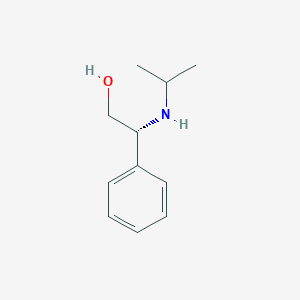
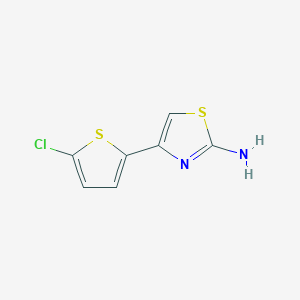
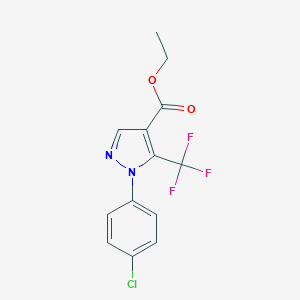
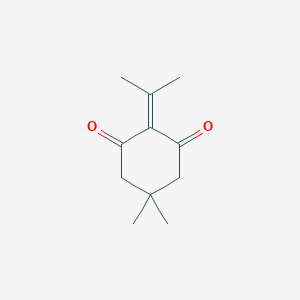
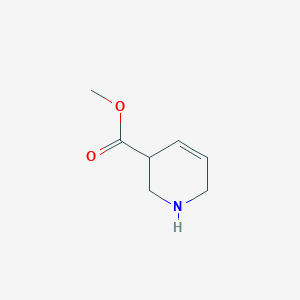
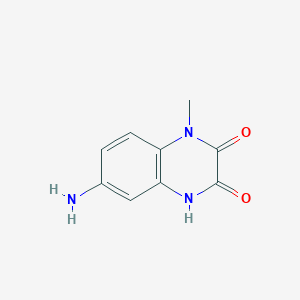
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
